molecular formula C9H8BrN B13829932 (S)-2-Bromo-2-(p-tolyl)acetonitrile

(S)-2-Bromo-2-(p-tolyl)acetonitrile

Cat. No.: B13829932
M. Wt: 210.07 g/mol
InChI Key: YBIQPQMYTPHDFH-SECBINFHSA-N
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Description

(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL typically involves the bromination of (S)-A-(4-METHYL PHENYL)-ACETONITRIL. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming (S)-A-(4-METHYL PHENYL)-ACETONITRIL.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (S)-A-HYDROXY-A-(4-METHYL PHENYL)-ACETONITRIL, while reduction with sodium borohydride produces (S)-A-(4-METHYL PHENYL)-ACETONITRIL.

Scientific Research Applications

(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the acetonitrile group can engage in nucleophilic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-A-BROMO-A-(4-CHLORO PHENYL)-ACETONITRIL
  • (S)-A-BROMO-A-(4-FLUORO PHENYL)-ACETONITRIL
  • (S)-A-BROMO-A-(4-METHOXY PHENYL)-ACETONITRIL

Uniqueness

(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can lead to differences in physical properties, chemical behavior, and biological activity.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

(2S)-2-bromo-2-(4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3/t9-/m1/s1

InChI Key

YBIQPQMYTPHDFH-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C#N)Br

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)Br

Origin of Product

United States

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